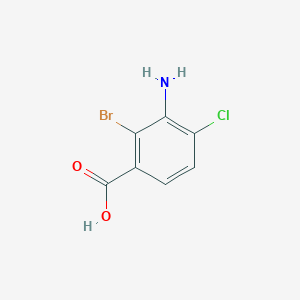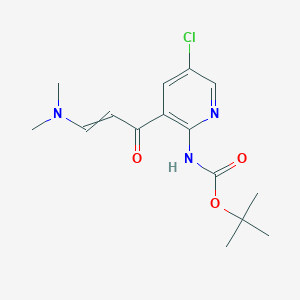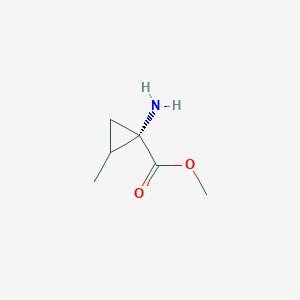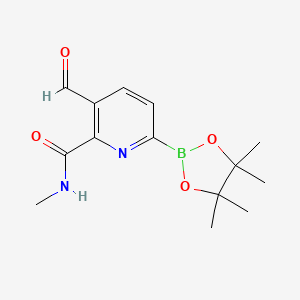
(2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 2-methyl-3-pentanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to form the desired alcohol.
Dimethylation: The alcohol is then reacted with dimethylamine to introduce the dimethylamino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, such as serotonin and norepinephrine. This modulation leads to an increase in the availability of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-rel-1-(Dimethylamino)-3-(3-hydroxyphenyl)-2-methylpentan-3-ol hydrochloride
- (2R,3R)-rel-1-(Dimethylamino)-3-(3-chlorophenyl)-2-methylpentan-3-ol hydrochloride
- (2R,3R)-rel-1-(Dimethylamino)-3-(3-fluorophenyl)-2-methylpentan-3-ol hydrochloride
Uniqueness
(2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C15H26ClNO2 |
|---|---|
Poids moléculaire |
287.82 g/mol |
Nom IUPAC |
(3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5;/h7-10,12,17H,6,11H2,1-5H3;1H/t12?,15-;/m1./s1 |
Clé InChI |
JWPQTVRDQHIIHD-LTXLLRJYSA-N |
SMILES isomérique |
CC[C@](C1=CC(=CC=C1)OC)(C(C)CN(C)C)O.Cl |
SMILES canonique |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
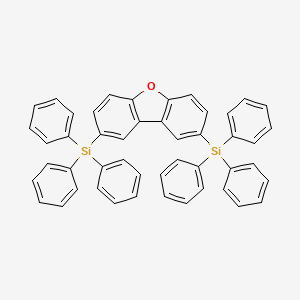
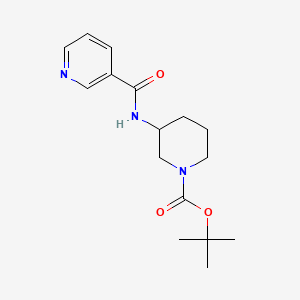
![[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14789164.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14789174.png)

